tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(aminomethyl)-4-azabicyclo[510]octane-4-carboxylate is a bicyclic compound that features a tert-butyl ester group, an aminomethyl group, and a 4-azabicyclo[510]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate typically involves the following steps:
Formation of the 4-azabicyclo[5.1.0]octane core: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the aminomethyl group: This step often involves the use of aminomethylating agents under controlled conditions.
Esterification to form the tert-butyl ester: This is usually done using tert-butyl alcohol and an appropriate esterification catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The tert-butyl ester group can be substituted with other ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for ester or amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce various amine derivatives.
Scientific Research Applications
tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The bicyclic core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate: shares similarities with other bicyclic compounds such as tropane derivatives and azabicyclo[3.2.1]octane derivatives.
Tropane derivatives: These compounds also feature a bicyclic structure and are known for their activity on the central nervous system.
Azabicyclo[3.2.1]octane derivatives: These compounds have a similar bicyclic core but differ in the arrangement of their functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-10-8-13(10,9-14)5-7-15/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHNMYALVMKKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(CC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.